

Application Notes: Alatrofloxacin Mesylate as a Reference Compound in Antibiotic Discovery

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Compound of Interest

Compound Name: *Alatrofloxacin mesylate*

Cat. No.: *B119680*

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Introduction

Alatrofloxacin mesylate is the L-alanyl-L-alanine prodrug of trovafloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Upon administration, alatrofloxacin is rapidly and completely converted to the active compound, trovafloxacin.[3][4] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, aerobic, and anaerobic bacteria.[5][6] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[5][7]

Developed by Pfizer under the trade name Trovan I.V.®, alatrofloxacin was approved by the U.S. Food and Drug Administration (FDA) in 1997.[1] However, due to associations with serious hepatotoxicity, it was later withdrawn from the market and is no longer used clinically.[8][9] Despite its withdrawal from therapeutic use, its well-characterized mechanism of action and broad-spectrum potency make alatrofloxacin (and its active form, trovafloxacin) an invaluable reference compound for in vitro antibiotic discovery and research.

These application notes provide an overview of **alatrofloxacin mesylate**'s properties and detailed protocols for its use as a reference standard in antimicrobial susceptibility testing (AST).

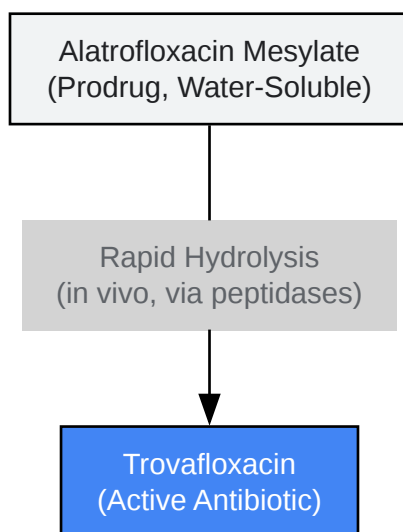
Physicochemical Properties

Property	Value
Chemical Name	(1 α , 5 α , 6 α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate[9]
Molecular Formula	C ₂₇ H ₂₉ F ₃ N ₆ O ₈ S[1]
Molecular Weight	654.62 g/mol [9]
CAS Number	157605-25-9[1]
Appearance	White to light yellow powder[9]

Mechanism of Action and Prodrug Conversion

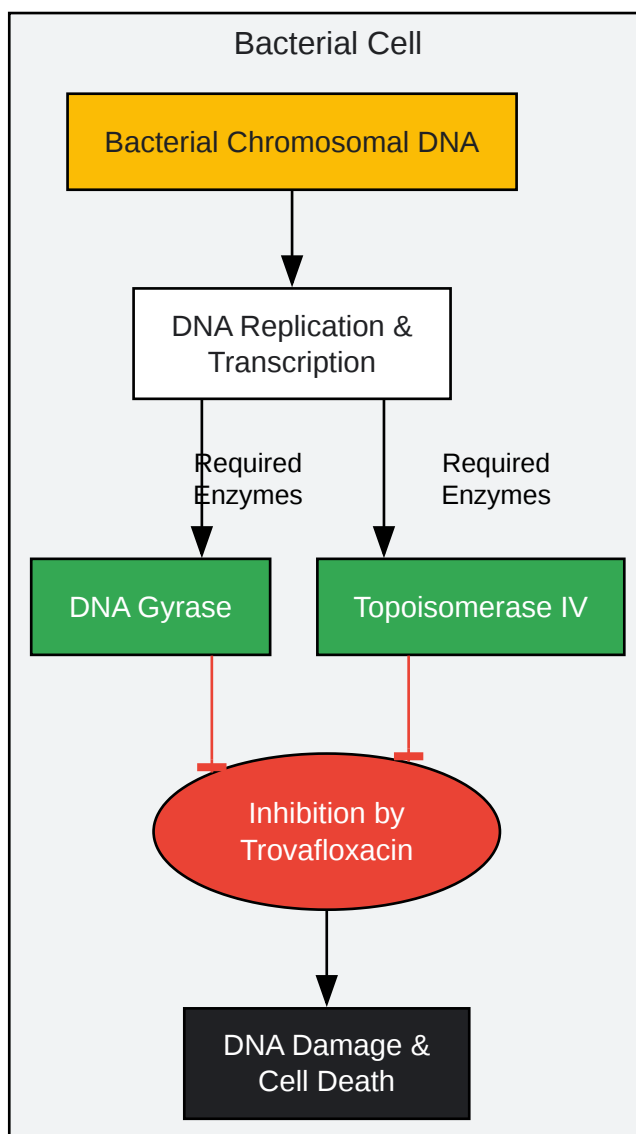
Trovafloracin, the active metabolite of alatrofloracin, functions by trapping a covalent complex between bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and DNA. This action leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing rapid cell death.[7] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the primary target in many Gram-positive bacteria. [10] The dual-targeting nature of fourth-generation fluoroquinolones like trovafloracin is thought to slow the development of resistance.[10]

Alatrofloracin was developed as a water-soluble prodrug of trovafloracin to enable intravenous administration.[2] In biological systems, it is rapidly hydrolyzed by peptidases to yield the active trovafloracin molecule.[3][4]



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Figure 1: Conversion of alatrofloxacin prodrug to active trovafloxacin.



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Figure 2: Trovafloxacin's mechanism of action on bacterial DNA synthesis.

Antimicrobial Spectrum and Potency

Trovafloxacin is characterized by its excellent in vitro activity against a wide array of clinically relevant pathogens. It demonstrates enhanced activity against Gram-positive cocci (like *Staphylococcus aureus* and *Streptococcus pneumoniae*) and anaerobes compared to earlier-generation fluoroquinolones, while retaining potent activity against many Gram-negative organisms.[6][8]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trovafloxacin against various bacterial species, demonstrating its utility as a broad-spectrum reference. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (MSSA)	0.032	-
Staphylococcus aureus (MRSA)	1.0	-
Coagulase-negative staphylococci (MSSE)	0.064	-
Coagulase-negative staphylococci (MRSE)	1.0	-
Streptococcus pneumoniae	0.064	0.25
Streptococcus pyogenes (Group A)	0.125	-
Group B Streptococci	0.125	-
Enterococcus faecalis	0.25	-
Enterococcus faecium	16.0	-

Data sourced from a study on Swedish clinical isolates.[\[11\]](#)

Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes & Anaerobes

Organism	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Enterobacteriaceae (general)	<0.03 - 4	-	-
Pseudomonas aeruginosa	-	-	-
Stenotrophomonas maltophilia	-	-	-
Gram-Negative Anaerobes (general)	<0.03 - 4	0.12	1.0

Data compiled from multiple sources.[\[6\]](#)[\[12\]](#)

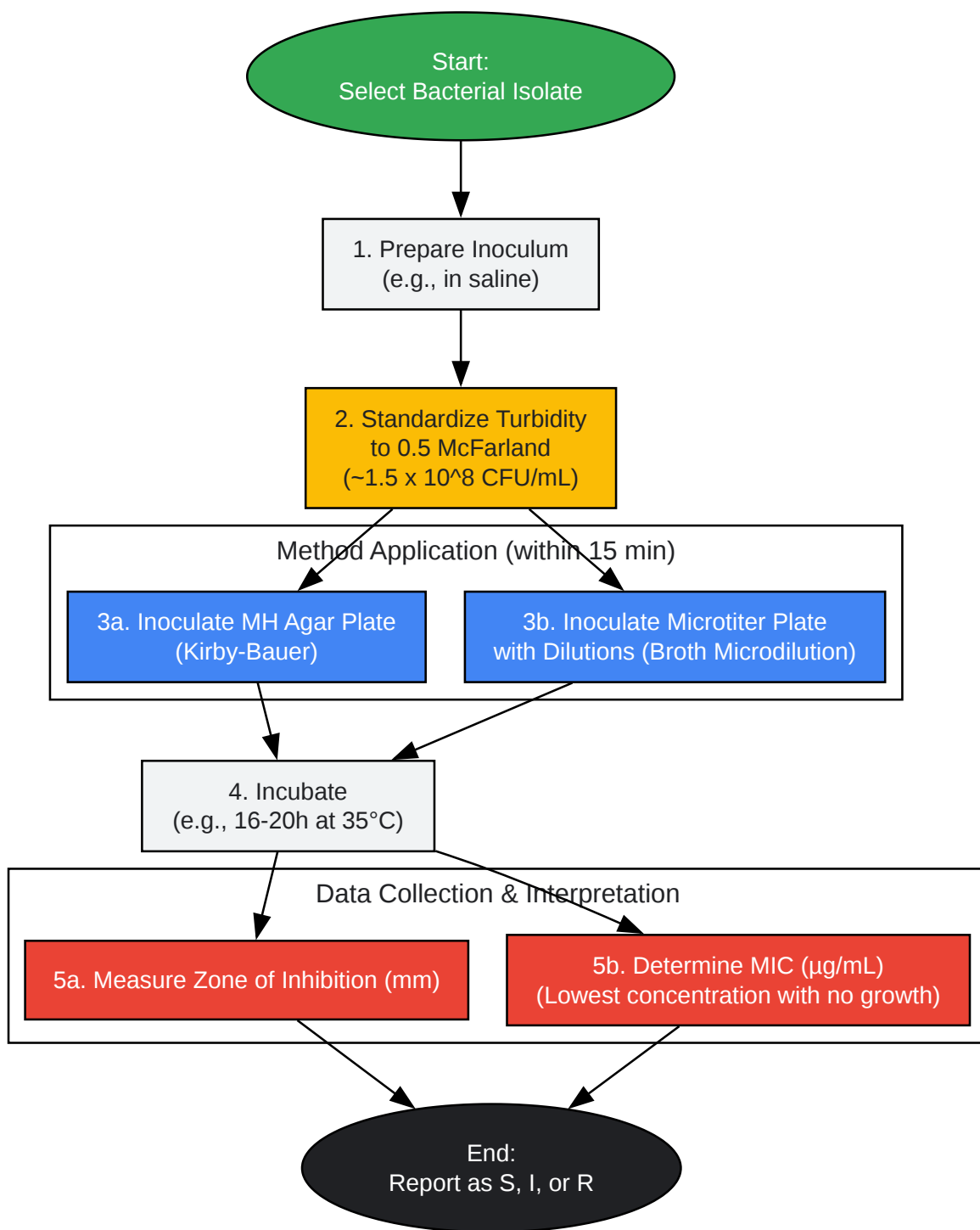
Table 3: In Vitro Activity of Trovafloxacin against Mycoplasmas

Organism	MIC Range (µg/mL)	MIC ₉₀ (µg/mL)
Mycoplasma pneumoniae	0.03 - 0.06	0.25
Mycoplasma hominis	-	0.03
Mycoplasma fermentans	-	0.03

Data sourced from a comparative study on mycoplasmas.[\[13\]](#)

Experimental Protocols

As a reference compound, alatrofloxacin (trovafloxacin) is essential for quality control and for comparing the activity of novel antimicrobial agents. Below are standardized protocols for its use in common susceptibility testing methods.



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Figure 3: General experimental workflow for antimicrobial susceptibility testing (AST).

Protocol 1: Determination of MIC by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the minimum inhibitory concentration (MIC) of a compound.[\[14\]](#)[\[15\]](#)

Materials:

- **Alatrofloxacin mesylate** powder
- Appropriate solvent (e.g., sterile deionized water, may require pH adjustment)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well U-bottom microtiter plates
- Bacterial isolate
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Pipettes and sterile tips

Procedure:

- **Stock Solution Preparation:** Prepare a 1 mg/mL (1000 $\mu\text{g/mL}$) stock solution of **alatrofloxacin mesylate** in a suitable sterile solvent. Note that activity should be calculated based on the active moiety, trovafloxacin.
- **Antibiotic Dilution:** a. In a 96-well plate, perform serial twofold dilutions of the alatrofloxacin stock solution in CAMHB to achieve final concentrations typically ranging from 16 $\mu\text{g/mL}$ to 0.015 $\mu\text{g/mL}$. b. Each well should contain 50 μL of the diluted antibiotic. c. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
- **Inoculum Preparation:** a. Select 3-5 well-isolated colonies of the test organism from an agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[\[16\]](#) d. Dilute this standardized suspension

in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.

- Inoculation: Add 50 μ L of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μ L.
- Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
- Result Interpretation: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of alatrofloxacin that completely inhibits visible growth of the organism.

Protocol 2: Antibiotic Susceptibility Testing by Kirby-Bauer Disk Diffusion

This protocol follows the standardized Kirby-Bauer disk diffusion method to qualitatively assess the susceptibility of a bacterium to an antibiotic.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- 10- μ g trovafloxacin susceptibility disks
- Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
- Bacterial isolate
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35°C \pm 2°C)
- Metric ruler or caliper
- Forceps

Procedure:

- Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 3.
- Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.^[16] b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage (a "bacterial lawn").^[18] d. Allow the plate to dry for 3-5 minutes.
- Disk Application: a. Using sterile forceps, aseptically place a 10-µg trovafloxacin disk onto the inoculated agar surface. b. Gently press the disk down to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.^[18]
- Incubation: Invert the plates and incubate at 35°C for 16-20 hours.
- Result Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). b. Compare the measured zone diameter to established interpretive charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to trovafloxacin.

Safety and Handling

- For Research Use Only: **Alatrofloxacin mesylate** is not for human or veterinary use due to the risk of severe liver injury.^[9]
- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
- Storage: Store the compound in a cool, dry, and dark place according to the manufacturer's recommendations.

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